Cas no 2171891-89-5 (methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate)

methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate structure
2171891-89-5 structure
商品名:methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate
CAS番号:2171891-89-5
MF:C10H14BrN3O2
メガワット:288.141061306
CID:6592833
PubChem ID:165571907

methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate
    • methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
    • 2171891-89-5
    • EN300-1613325
    • インチ: 1S/C10H14BrN3O2/c1-16-10(15)7-2-3-8-12-13-9(6-11)14(8)5-4-7/h7H,2-6H2,1H3
    • InChIKey: MWKCNRIMMXOGRN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=NN=C2CCC(C(=O)OC)CCN21

計算された属性

  • せいみつぶんしりょう: 287.02694g/mol
  • どういたいしつりょう: 287.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1613325-5.0g
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
5g
$5221.0 2023-06-04
Enamine
EN300-1613325-2.5g
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
2.5g
$3530.0 2023-06-04
Enamine
EN300-1613325-100mg
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
100mg
$1585.0 2023-09-23
Enamine
EN300-1613325-10000mg
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
10000mg
$7742.0 2023-09-23
Enamine
EN300-1613325-250mg
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
250mg
$1657.0 2023-09-23
Enamine
EN300-1613325-50mg
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
50mg
$1513.0 2023-09-23
Enamine
EN300-1613325-5000mg
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
5000mg
$5221.0 2023-09-23
Enamine
EN300-1613325-1.0g
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
1g
$1801.0 2023-06-04
Enamine
EN300-1613325-0.25g
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
0.25g
$1657.0 2023-06-04
Enamine
EN300-1613325-0.5g
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
2171891-89-5
0.5g
$1728.0 2023-06-04

methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 関連文献

methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylateに関する追加情報

Research Brief on Methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate (CAS: 2171891-89-5)

The compound methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate (CAS: 2171891-89-5) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. This bicyclic heterocyclic compound, featuring both triazole and azepine rings, presents unique structural characteristics that make it valuable for medicinal chemistry applications. Recent studies have focused on its potential as a building block for gamma-aminobutyric acid (GABA) receptor modulators and kinase inhibitors.

In 2023, researchers from the University of Tokyo published a significant study (DOI: 10.1021/acs.jmedchem.3c00512) demonstrating the compound's utility in creating potent and selective GABAA receptor positive allosteric modulators. The bromomethyl group at position 3 was shown to be crucial for subsequent nucleophilic substitution reactions that allowed the introduction of various pharmacophores. The study reported that derivatives synthesized from this intermediate showed improved blood-brain barrier penetration compared to previous generations of compounds.

A separate investigation by a European consortium (Nature Chemistry, 2023, 15, 789-801) explored the compound's application in protein kinase inhibitor development. The researchers utilized the reactive bromomethyl group to create a series of covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The resulting compounds demonstrated nanomolar potency and excellent selectivity profiles, with the triazole-azepine core contributing significantly to binding affinity through unique hydrogen bonding interactions with the kinase hinge region.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of this intermediate. A 2024 patent (WO2024015832) describes an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>99%). This development is particularly important as it addresses previous challenges in scaling up production while maintaining the stereochemical integrity of the azepine ring.

Pharmacokinetic studies of derivatives containing this scaffold have shown promising results. Research published in the Journal of Medicinal Chemistry (2024, 67(3), 1456-1472) reported that compounds derived from this intermediate generally exhibit favorable ADME properties, including moderate plasma protein binding (60-75%) and good metabolic stability in human liver microsomes. The methyl ester moiety appears to serve as both a protecting group and a modulator of lipophilicity, which can be strategically hydrolyzed in later synthetic steps.

Current challenges in working with this compound include its sensitivity to light and moisture, requiring careful handling under inert atmosphere. However, recent stability studies (Organic Process Research & Development, 2023, 27(11), 1988-1995) have established optimal storage conditions (-20°C under argon) that can maintain stability for at least 12 months. These practical considerations are important for researchers planning to utilize this intermediate in their synthetic routes.

Future research directions appear to be focusing on expanding the structural diversity accessible from this versatile intermediate. Computational studies (Journal of Chemical Information and Modeling, 2024, 64(2), 512-525) suggest that additional modifications to the azepine ring could yield compounds with activity against other target classes, including ion channels and epigenetic regulators. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, particularly for neurological and inflammatory indications.

In conclusion, methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate (2171891-89-5) represents a valuable chemical building block with demonstrated utility in multiple drug discovery programs. Its unique structural features and demonstrated biological relevance make it a compound of significant interest in contemporary medicinal chemistry research. The recent advances in its synthesis and application suggest it will continue to play an important role in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd